

Application Notes and Protocols: Using HaCaT Keratinocytes to Model Niacin Deficiency In Vitro

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Niacin**

Cat. No.: **B1678673**

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Niacin (Vitamin B3) and its amide derivative, nicotinamide, are essential precursors for the synthesis of nicotinamide adenine dinucleotide (NAD+) and its phosphorylated form, NADP+. These coenzymes are critical for a multitude of cellular processes, including energy metabolism, DNA repair, and redox signaling. **Niacin** deficiency, leading to depleted intracellular NAD+ pools, can have profound effects on cellular function and viability, particularly in high-turnover tissues like the skin.

The immortalized human keratinocyte cell line, HaCaT, provides a robust and reliable in vitro model to study the cellular and molecular consequences of **niacin** deficiency. HaCaT cells, while immortalized, retain many of the differentiation characteristics of normal human keratinocytes, making them a relevant system for dermatological research.^{[1][2][3][4]} By culturing HaCaT cells in a **niacin**-restricted medium, researchers can simulate a state of **niacin** deficiency and investigate its impact on cell signaling, viability, and response to stressors. This model is particularly valuable for screening potential therapeutic compounds aimed at mitigating the effects of **niacin** deficiency and for elucidating the underlying mechanisms of skin pathologies associated with this condition.

Key Cellular Effects of Niacin Deficiency in HaCaT Cells

Inducing **niacin** deficiency in HaCaT cells leads to a series of observable and quantifiable cellular changes:

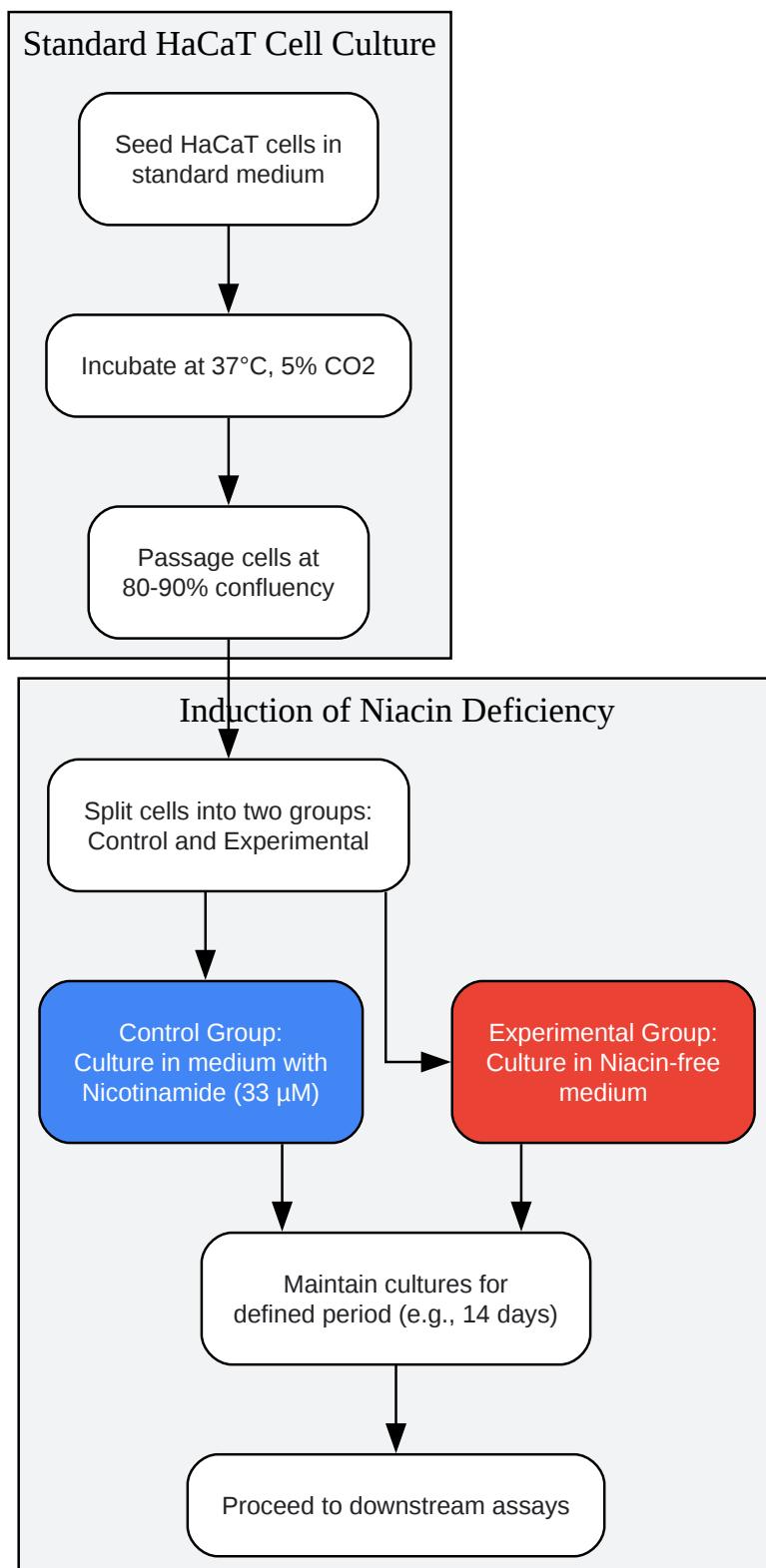
- Decreased Cell Proliferation: A notable reduction in the rate of cell growth is observed.[1][5][6]
- Increased Apoptosis and Cell Cycle Arrest: **Niacin**-deficient cells exhibit a higher rate of programmed cell death and an arrest in the G2/M phase of the cell cycle.[1][5][6]
- Elevated Reactive Oxygen Species (ROS): The intracellular levels of ROS are significantly increased, indicating a state of oxidative stress.[1][5][6]
- Increased DNA Damage: The accumulation of ROS contributes to increased DNA damage within the cells.[1][5][6]
- Upregulation of NADPH Oxidase: The expression and activity of NADPH oxidase, a key enzyme in ROS production, are elevated.[1][5][6]

Experimental Protocols

Induction of Niacin Deficiency in HaCaT Cells

This protocol describes the fundamental procedure for establishing a **niacin**-deficient culture of HaCaT keratinocytes.

Materials:


- HaCaT keratinocytes
- Standard cell culture medium for HaCaT cells (e.g., DMEM)[3]
- **Niacin**-free cell culture medium (custom formulation or commercially available)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- Trypsin-EDTA solution

- Phosphate-Buffered Saline (PBS)
- Cell culture flasks and plates

Procedure:

- Standard Culture of HaCaT Cells: Culture HaCaT cells in standard DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.[\[7\]](#)
- Passaging: When cells reach 80-90% confluence, wash with PBS, detach using Trypsin-EDTA, and re-plate at a suitable subculture ratio.
- Initiation of **Niacin** Deficiency: To induce **niacin** deficiency, replace the standard culture medium with a **niacin**-free medium. The control group should be cultured in the same base medium supplemented with a physiological concentration of nicotinamide (e.g., 33 µM).[\[5\]](#)
- Maintenance of **Niacin**-Deficient Culture: Continue to culture the cells in the **niacin**-free medium, changing the medium every 2-3 days. The effects of **niacin** deficiency typically become apparent over several days to weeks.[\[5\]](#)

Experimental Workflow for Inducing **Niacin Deficiency**

[Click to download full resolution via product page](#)

Experimental workflow for establishing a **niacin**-deficient HaCaT cell model.

Assessment of Cell Viability (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Materials:

- **Niacin**-deficient and control HaCaT cells
- 96-well plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO (Dimethyl sulfoxide)
- Microplate reader

Procedure:

- Cell Seeding: Seed HaCaT cells (both control and **niacin**-deficient) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[\[8\]](#)
- MTT Addition: After the desired period of **niacin** deficiency, add 10 μ L of MTT solution to each well.[\[2\]](#)
- Incubation: Incubate the plate at 37°C for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.[\[2\]](#)
- Solubilization: Carefully remove the medium and add 100 μ L of DMSO to each well to dissolve the formazan crystals.[\[9\]](#)
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[\[2\]](#)
[\[10\]](#)

Quantification of Intracellular NAD+/NADH Levels

This protocol allows for the quantification of total NAD⁺ and NADH, providing a direct measure of the metabolic state of the cells.

Materials:

- **Niacin**-deficient and control HaCaT cells
- NAD⁺/NADH Assay Kit (colorimetric or fluorometric)
- Extraction Buffer (provided in the kit)
- Microplate reader or fluorometer

Procedure:

- Cell Lysis: Harvest approximately $1-5 \times 10^6$ cells. Wash with cold PBS and resuspend in 0.5 mL of the provided extraction buffer.[11][12][13]
- Homogenization: Homogenize or sonicate the cell suspension on ice.[11][12][13]
- Deproteinization: Centrifuge the lysate to remove debris. For accurate measurement, it is recommended to deproteinate the sample using a 10 kDa spin filter.[11][12][13]
- NAD⁺ and NADH Separation (Optional): To measure NAD⁺ and NADH separately, aliquots of the lysate can be treated with acid and base, respectively, to destroy the other coenzyme, as per the kit manufacturer's instructions.[11][12]
- Assay: Add the prepared samples and standards to a 96-well plate. Add the cycling reagent and incubate as per the manufacturer's protocol.[11]
- Measurement: Read the absorbance or fluorescence at the appropriate wavelength.

Measurement of Intracellular ATP Levels

ATP levels are a key indicator of cellular energy status and viability.

Materials:

- **Niacin**-deficient and control HaCaT cells

- ATP Assay Kit (bioluminescence-based)
- Luminometer

Procedure:

- Cell Lysis: For adherent cells, remove the culture medium and add the provided nuclear releasing reagent to the wells. For suspension cells, transfer a small volume of the cell culture to a luminometer plate and add the releasing reagent.[14]
- Incubation: Incubate for approximately 5 minutes at room temperature to ensure complete cell lysis and release of ATP.[8][14]
- ATP Detection: Add the ATP detection cocktail containing luciferase and D-luciferin to the cell lysate.[14]
- Luminescence Measurement: Immediately measure the luminescence using a luminometer. The light output is directly proportional to the ATP concentration.[15][16]

Western Blot Analysis of PARP-1

Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in DNA repair and its cleavage is a marker of apoptosis.

Materials:

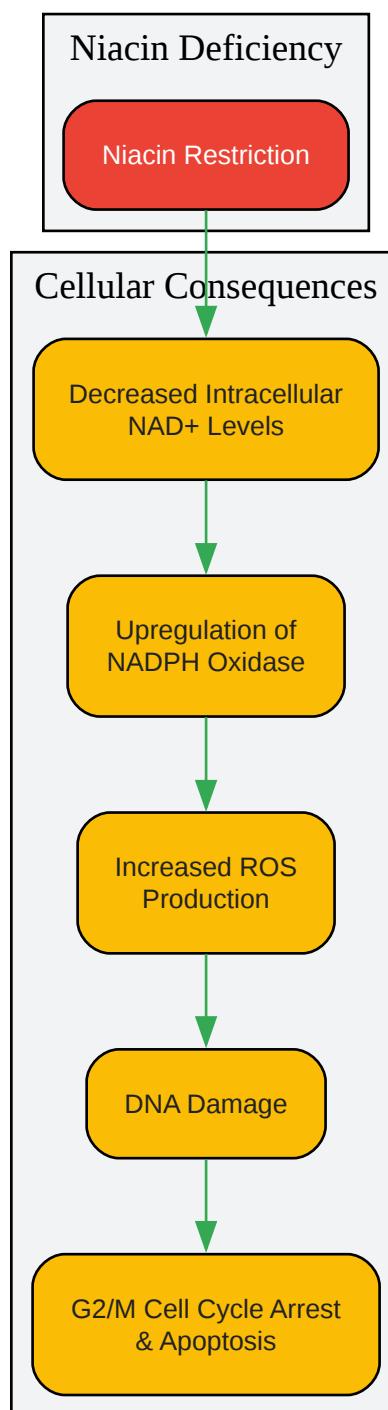
- **Niacin**-deficient and control HaCaT cells
- Lysis buffer (e.g., RIPA buffer) with protease inhibitors
- Protein assay kit (e.g., BCA)
- SDS-PAGE gels
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk in TBST)
- Primary antibody against PARP-1

- HRP-conjugated secondary antibody
- Chemiluminescent substrate

Procedure:

- Protein Extraction: Wash cells with ice-cold PBS and lyse with lysis buffer on ice.[17][18]
- Protein Quantification: Determine the protein concentration of the lysates using a BCA assay. [19]
- SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.[19]
- Blocking and Antibody Incubation: Block the membrane with blocking buffer and then incubate with the primary anti-PARP-1 antibody overnight at 4°C.[18][19]
- Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. Detect the protein bands using a chemiluminescent substrate.[18][19]

Data Presentation


Table 1: Summary of Expected Quantitative Changes in **Niacin**-Deficient HaCaT Cells

Parameter	Expected Change in Niacin-Deficient Cells	Assay
Cell Viability	Decrease	MTT Assay
Intracellular NAD+ Levels	Significant Decrease	NAD+/NADH Assay
Intracellular ATP Levels	Decrease	ATP Assay
PARP-1 Cleavage	Increase in cleaved fragment (89 kDa)	Western Blot
Reactive Oxygen Species (ROS)	Increase	DCF-DA Assay

Signaling Pathways in Niacin-Deficient HaCaT Cells

Niacin deficiency-induced cellular stress in HaCaT cells is mediated by specific signaling pathways. A key pathway involves the upregulation of NADPH oxidase, leading to increased production of reactive oxygen species (ROS). This elevation in ROS contributes to DNA damage and can trigger apoptotic pathways.

Signaling Pathway in **Niacin**-Deficient HaCaT Cells

[Click to download full resolution via product page](#)

Proposed signaling cascade in **niacin**-deficient HaCaT keratinocytes.

Conclusion

The use of HaCaT keratinocytes provides a valuable and accessible in vitro model for studying the multifaceted effects of **niacin** deficiency. The detailed protocols and expected outcomes described in these application notes offer a comprehensive guide for researchers to investigate the cellular and molecular consequences of this nutritional deficiency. This model is a powerful tool for understanding the role of **niacin** in skin health and for the development of novel therapeutic strategies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. HaCaT Keratinocytes Response on Antimicrobial Atelocollagen Substrates: Extent of Cytotoxicity, Cell Viability and Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HaCaT Cells [cytion.com]
- 4. HaCaT Cells as a Reliable In Vitro Differentiation Model to Dissect the Inflammatory/Repair Response of Human Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Niacin restriction upregulates NADPH oxidase and ROS in human keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Niacin restriction upregulates NADPH oxidase and reactive oxygen species (ROS) in human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 8. bmglabtech.com [bmglabtech.com]
- 9. mdpi.com [mdpi.com]
- 10. protocols.io [protocols.io]
- 11. cellbiolabs.com [cellbiolabs.com]
- 12. cellbiolabs.com [cellbiolabs.com]
- 13. NAD+/NADH Assay Kit | ABIN5067559 [antibodies-online.com]
- 14. ATP Cell Viability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. ATP Assays | What is an ATP Assay? [promega.com]
- 17. PARP-1 overexpression does not protect HaCaT cells from DNA damage induced by SiO₂ nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. origene.com [origene.com]
- 19. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Using HaCaT Keratinocytes to Model Niacin Deficiency In Vitro]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1678673#using-hacat-keratinocytes-to-model-niacin-deficiency-in-vitro>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com